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Abstract

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that has garnered significant interest as
a therapeutic agent due to its unique mechanism of targeting integrins, key regulators of cell
adhesion, signaling, and angiogenesis.[1] Unlike many integrin inhibitors that target the classic
Arginine-Glycine-Aspartate (RGD) binding motif, ATN-161 is a non-RGD based peptide derived
from the synergy region of fibronectin.[1][2] This guide provides a comprehensive technical
overview of ATN-161, including its mechanism of action, a summary of key quantitative data,
detailed experimental protocols, and a visualization of its proposed signaling pathways.

Introduction

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and
cell-cell interactions, playing a crucial role in various physiological and pathological processes,
including angiogenesis, tumor growth, and metastasis.[3][4] The a5B1 integrin, a key receptor
for the extracellular matrix protein fibronectin, is particularly upregulated on activated
endothelial cells and various tumor cells, making it an attractive target for anti-cancer therapies.

ATN-161 is a five-amino-acid peptide (Ac-Pro-His-Ser-Cys-Asn-NH2) designed to mimic the
PHSRN synergy sequence of fibronectin, with a cysteine substitution for arginine to enhance its
activity. It acts as an antagonist of several integrins, most notably a5@31, and has demonstrated
anti-angiogenic, anti-tumor, and anti-metastatic properties in numerous preclinical models.
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Mechanism of Action

ATN-161 functions as a non-competitive inhibitor of integrin binding. It does not block the RGD
binding site but instead interacts with the (3 subunit of several integrins, including a5(31, av(33,
and av5. This interaction is thought to lock the integrin in an inactive conformation, thereby
inhibiting downstream signaling pathways crucial for cell migration, proliferation, and survival.
The free cysteine thiol in ATN-161 is critical for its binding and activity.

The binding of ATN-161 to a5B1 integrin has been shown to modulate several downstream
signaling pathways, including the focal adhesion kinase (FAK), mitogen-activated protein
kinase (MAPK), and protein kinase A (PKA) pathways. By inhibiting these pathways, ATN-161
can suppress endothelial cell migration and tube formation, key steps in angiogenesis, and
induce apoptosis in tumor cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of
ATN-161.

Table 1: In Vitro Efficacy of ATN-161
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Effective
Assay Cell Type Parameter . Reference
Concentration
Angiogenesis
919 Inhibition of
Inhibition - ) ) 1 and 10 pmol/L
_ Angiogenesis
(Matrigel)
MAPK
) Maximal
Phosphorylation MDA-MB-231 . 20 pmol/L
Inhibition
Inhibition
o Inhibition of ]
Cell Migration ) Starting at 100
hCECs VEGF-induced
Inhibition o nM
migration
Maximum
SARS-CoV-2
) ) Inhibition of
Spike Protein - ) 100 nM
o Spike-a5p1
Binding o
Binding
SARS-CoV-2
Infection VeroE6 IC50 3.16 uM
Inhibition

Table 2: In Vivo Efficacy of ATN-161
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Model Animal Dosage Effect Reference
) Optimal dose

Lewis Lung ) 1 to 10 mg/kg
) Mice ) range for tumor

Carcinoma (thrice weekly)

growth inhibition

Breast Cancer

Metastasis

BALB/c nu/nu

mice

0.05-1 mg/kg/day
(@i.v.)

Dose-dependent
decrease in
tumor volume

and metastasis

Reduced tumor

) burden and
Colorectal Liver ) 100 mg/kg (every
BALB/c mice ] number of
Metastases 3rd day, i.p.) )
metastases (with
5-FU)
1.0 ug/puL and 10  Inhibition of
Oxygen-Induced ) . .
Mice po/ul integrin a5p1

Retinopathy

(intravitreal)

expression

Table 3: Phase | Clinical Trial Pharmacokinetics (Single 10-min Infusion)
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Dose Level Cmax AUC CL

t1/2 (h) . Vss (L)
(mgl/kg) (ng/mL) (ng-h/mL) (mL/min)
0.1 133 118 3.2 14.8 3.2
0.25 323 283 3.5 15.3 3.5
0.5 651 550 3.8 15.8 4.0
1.0 1310 1120 4.2 15.5 4.5
2.0 2580 2240 45 15.4 4.8
4.0 5210 4610 4.8 15.1 5.0
8.0 12100 11800 5.0 11.8 4.2
16.0 28500 29100 4.9 9.7 34
Data adapted
from a Phase
1 clinical trial
in patients
with
advanced
solid tumors.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize
ATN-161.

Synthesis of ATN-161

ATN-161 (Ac-PHSCN-NH2) is synthesized using solid-phase peptide synthesis methodologies.
The peptide is acetylated at the N-terminus and amidated at the C-terminus to increase its
stability and biological activity.

In Vitro Assays

¢ Cell Migration Assay:
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Human choroidal endothelial cells (hCECs) are seeded in the upper chamber of a
Transwell plate.

The lower chamber contains medium with a chemoattractant, such as VEGF (20 ng/mL).
ATN-161 is added to the upper chamber at various concentrations.
After incubation, non-migrated cells are removed from the top of the membrane.

Migrated cells on the bottom of the membrane are fixed, stained, and counted.

Capillary Tube Formation Assay:

o

[e]

o

[¢]

A synthetic matrix, such as Matrigel, is coated onto the wells of a 96-well plate.
hCECs are seeded onto the Matrigel-coated wells.
Cells are treated with VEGF and different concentrations of ATN-161.

After incubation, the formation of capillary-like structures (tubes) is observed and
quantified by measuring the total tube length.

Western Blot Analysis for MAPK Phosphorylation:

MDA-MB-231 cells are serum-starved overnight.

Cells are treated with various concentrations of ATN-161 (1-100 umol/L) for different time
periods (15-60 minutes).

Cell lysates are collected and protein concentrations are determined.
Proteins are separated by SDS-PAGE and transferred to a membrane.

The membrane is probed with antibodies against phosphorylated MAPK (p-MAPK) and
total MAPK.

Blots are developed using enhanced chemiluminescence.
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In Vivo Models

o Matrigel Plug Angiogenesis Assay:

o Liquid Matrigel is mixed with angiogenesis inducers like VEGF (300 ng/mL) and FGF-2
(800 ng/mL), with or without ATN-161 at various concentrations.

o The mixture is injected subcutaneously into mice.
o After a set period (e.g., 7-10 days), the Matrigel plugs are excised.

o The extent of angiogenesis is quantified by measuring the hemoglobin content within the
plugs or by histological analysis of vessel formation.

e Murine Tumor Models (e.g., Lewis Lung Carcinoma, Colorectal Liver Metastases):

o Tumor cells (e.g., Lewis lung carcinoma cells or CT26 colon cancer cells) are implanted
into mice, either subcutaneously or into the spleen to induce liver metastases.

o Mice are randomized into treatment groups: control (saline), ATN-161 alone,
chemotherapy alone (e.g., 5-FU), or combination therapy.

o ATN-161 is administered intravenously or intraperitoneally at specified doses and
schedules.

o Tumor growth is monitored by measuring tumor volume or liver weight.

o At the end of the study, tumors are excised for analysis of microvessel density, cell
proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental
workflows for ATN-161.
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Caption: Proposed mechanism of ATN-161 action on integrin signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1684015?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684015?utm_src=pdf-custom-synthesis
https://aacrjournals.org/clincancerres/article/14/7/2137/196344/Pharmacology-of-the-Novel-Antiangiogenic-Peptide
https://iovs.arvojournals.org/article.aspx?articleid=2165433
https://pubchem.ncbi.nlm.nih.gov/compound/atn-161
https://pubmed.ncbi.nlm.nih.gov/12584749/
https://pubmed.ncbi.nlm.nih.gov/12584749/
https://pubmed.ncbi.nlm.nih.gov/12584749/
https://www.benchchem.com/product/b1684015#atn-161-as-a-non-rgd-based-integrin-binding-peptide
https://www.benchchem.com/product/b1684015#atn-161-as-a-non-rgd-based-integrin-binding-peptide
https://www.benchchem.com/product/b1684015#atn-161-as-a-non-rgd-based-integrin-binding-peptide
https://www.benchchem.com/product/b1684015#atn-161-as-a-non-rgd-based-integrin-binding-peptide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684015?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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